molecular formula C14H12ClN3S B1394383 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1219844-34-4

6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B1394383
M. Wt: 289.8 g/mol
InChI Key: NBLVHWNPJDQFMV-UHFFFAOYSA-N
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Description

“6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 1219844-34-4 . It has a molecular weight of 289.79 . The IUPAC name of the compound is N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-pyridinylmethyl)amine .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H12ClN3S/c1-9-5-11(15)6-12-13(9)18-14(19-12)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.

Its molecular weight is 289.79 .

Scientific Research Applications

Chemistry and Properties of Benzothiazole Compounds

  • Variability in Chemistry and Properties : Benzothiazole compounds, including derivatives similar to the one , exhibit a fascinating range of chemical behaviors and properties. Studies have explored the chemistry of these compounds, focusing on aspects like preparation methods, properties of free organic compounds, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

  • Spectroscopic and Structural Properties : The synthesis of certain thiazolidin-4-ones, related to benzothiazole derivatives, has been of interest due to the spectroscopic and structural properties they exhibit. These properties are crucial for understanding the chemical behavior and potential applications of such compounds (Issac & Tierney, 1996).

  • Biological Significance of Pyrimidine Derivatives : Pyrimidine derivatives, closely related to benzothiazole compounds, play a significant role in the field of organic chemistry due to their biological and medicinal applications. These compounds are known for their ability to form coordination and hydrogen bonds, making them potential candidates for various biological applications (Jindal & Kaur, 2021).

  • Role in Central Nervous System (CNS) Drugs Synthesis : Certain functional chemical groups present in benzothiazole derivatives may serve as lead molecules for the synthesis of compounds with CNS activity. This underscores the potential of such compounds in developing drugs targeting the CNS (Saganuwan, 2017).

  • Importance in Medicinal Chemistry : The benzothiazole moiety is integral to many synthetic bioactive molecules. Compounds containing benzothiazole rings have demonstrated a wide range of pharmacological activities. The unique structure of benzothiazole makes it a critical component in medicinal chemistry for exploring new therapeutic agents (Bhat & Belagali, 2020).

Potential Environmental and Health Implications

  • Mutagenicity of Benzidine Analogues : Benzidine analogues, similar in structure to benzothiazole derivatives, have been studied for their mutagenic properties. Understanding the mutagenicity of such compounds is essential for assessing their potential health risks and environmental impact (Chung, Chen, & Claxton, 2006).

properties

IUPAC Name

6-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-5-11(15)6-12-13(9)18-14(19-12)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLVHWNPJDQFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCC3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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